N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine
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Overview
Description
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C9H11N3O. It is derived from benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated to obtain 1-methylbenzimidazole. The final step involves the reaction of 1-methylbenzimidazole with hydroxylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: A precursor in the synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine.
Benzimidazole: The parent compound with diverse pharmacological activities.
2-Substituted Benzimidazoles: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a compound with notable biological activity, particularly in the context of its interactions with various biochemical pathways. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.
This compound exhibits a unique structure that allows it to interact with specific biological targets. Its primary mechanism involves the modulation of cAMP-dependent protein kinases (cAK) , particularly influencing the B site of type II cAK. This interaction mimics the action of cyclic AMP, leading to significant downstream effects in cellular signaling pathways.
Key Mechanisms:
- Activation of cAMP-dependent pathways : The compound activates cAMP-dependent protein kinases, which are crucial for various cellular functions including metabolism and insulin secretion.
- Influence on insulin release : Research indicates that this compound enhances both basal and glucose-stimulated insulin secretion from pancreatic islets, suggesting a role in glucose homeostasis.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals high lipophilicity and metabolic stability. These properties contribute to its ability to maintain activity across different biological environments. The compound's stability allows for prolonged effects in laboratory settings, although further studies are needed to fully understand its behavior in vivo.
Biological Effects
The biological effects of this compound can be summarized as follows:
Effect | Description |
---|---|
Insulin Secretion | Stimulates insulin release from pancreatic islets, enhancing glucose metabolism. |
Cell Signaling Modulation | Alters phosphorylation patterns similar to known activators like prostaglandin E1. |
Vasodilation Potential | Mimics vasodilatory peptides by influencing myosin light chain phosphatase activity. |
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the biological activity of this compound:
-
Insulin Release in Pancreatic Models :
- In vitro studies showed that the compound significantly increased insulin release in rat pancreatic acini models, albeit less effectively than secretin.
-
Cellular Phosphorylation Patterns :
- Experiments indicated that this compound induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key substrate in cAMP signaling pathways.
-
Vasodilatory Effects :
- The compound demonstrated an ability to decrease phosphorylation of MYPT1, suggesting enhanced activity of myosin light chain phosphatase and potential applications in treating vascular disorders.
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-5,10,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCIFXFYJFXDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.